molecular formula C5H5F3N4O B2993929 3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide CAS No. 1159770-06-5

3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2993929
CAS RN: 1159770-06-5
M. Wt: 194.117
InChI Key: BLBBGINYUCUQOD-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethyl-substituted 3H-pyrazoles involves an intramolecular cycloaddition strategy . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds is influenced by the unique physicochemical properties of the fluorine atom . The trifluoromethyl group is sterically the next smallest atom after hydrogen but has the largest electronegativity .


Physical And Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom contribute to the properties of trifluoromethyl compounds . For example, the hydrophobic constant of 3-(trifluoromethyl)pyridine is 1.7, which can provide TFMP-containing compounds with many advantages, such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity .

Scientific Research Applications

Antimicrobial and Antioxidant Activity

  • Synthesis and Biological Properties : A series of trifluoromethyl-containing N′-arylidene-1H-pyrazole-1-carbohydrazides demonstrated antioxidant and antimicrobial properties. These compounds showed the ability to capture DPPH free radicals and presented fungistatic and bacteriostatic activity at certain concentrations (Bonacorso et al., 2012).

  • Antibacterial Activity and DNA Gyrase Inhibition : Novel N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and evaluated for their potential as DNA gyrase inhibitors. Certain compounds showed strong inhibition of DNA gyrase in Staphylococcus aureus and Bacillus subtilis, indicating potential antibacterial applications (Sun et al., 2013).

Spectroscopic Investigations and Molecular Dynamics

  • Vibrational Spectroscopy and Docking Studies : The N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide compound underwent extensive quantum chemical studies, including FT-IR and FT-Raman spectra analysis, revealing significant hyperpolarizability and potential inhibitor properties against CDK2s (Pillai et al., 2017).

Anticancer and Antitumor Activities

  • Synthesis and Cytotoxic Activity : A series of 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines, showing potent antiproliferative activity in some cases (Zhang et al., 2011).

  • Antioxidant and Antitumor Properties : Carbohydrazide derivatives exhibited potent antioxidant and antitumor activity, highlighting the therapeutic potential of these compounds (El Sadek et al., 2014).

Molecular Docking and Structural Analysis

  • Molecular Docking Studies : Synthesized compounds like (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide were studied for their in vitro antidiabetic and antioxidant activities, with molecular docking revealing potential anti-diabetic activity via enzyme inhibition (Karrouchi et al., 2020).

  • Structural and Spectroscopic Studies : E-MBPC, a derivative of pyrazole-3-carbohydrazide, was synthesized and characterized, with docking results suggesting its potential as an anti-diabetic agent (Karrouchi et al., 2021).

Safety and Hazards

While specific safety data for “3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide” is not available, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4O/c6-5(7,8)3-1-2(11-12-3)4(13)10-9/h1H,9H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBBGINYUCUQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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